Product packaging for 3-methyl-6-phenyl-1,2,4,5-tetrazine(Cat. No.:CAS No. 38634-12-7)

3-methyl-6-phenyl-1,2,4,5-tetrazine

Cat. No.: B6167803
CAS No.: 38634-12-7
M. Wt: 172.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6-phenyl-1,2,4,5-tetrazine (CAS 38634-12-7) is an asymmetrically disubstituted 1,2,4,5-tetrazine that serves as a cornerstone reagent in modern chemical research. This nitrogen-rich heterocycle is characterized by its unique electronic properties, which make it highly reactive in Inverse Electron-Demand Diels-Alder (IEDDA) reactions . This specific reactivity has been harnessed for a multitude of applications, most notably in bioorthogonal chemistry, where the compound can selectively react with dienophiles like trans-cyclooctenes (TCOs) within complex biological systems without interfering with native biochemical processes . This capability makes it an invaluable tool for live-cell imaging, the study of protein dynamics, and the specific labeling of biomolecules . The distinct substitution pattern, featuring both a methyl and a phenyl group, provides a platform for studying substituent effects on the tetrazine core's electronic nature and reaction kinetics . The synthesis of such challenging asymmetrical tetrazines has been a focus of research, with recent advances including efficient routes via Sonogashira cross-coupling reactions . Beyond biological contexts, the 1,2,4,5-tetrazine ring system is also explored for developing high-energy density materials (HEDMs) due to its high nitrogen content and for use in photo- and electroactive materials, such as those in electronic devices and luminescent elements . The compound is supplied with a minimum purity of 95% . ATTENTION: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

38634-12-7

Molecular Formula

C9H8N4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3 Methyl 6 Phenyl 1,2,4,5 Tetrazine

Established Laboratory-Scale Synthetic Routes to 3-Methyl-6-Phenyl-1,2,4,5-Tetrazine

The synthesis of this compound can be achieved through several established laboratory-scale routes, each with its own set of precursors, reaction conditions, and yields. These methods provide a versatile toolkit for chemists to access this important heterocyclic compound.

Cyclization Approaches from Triazinone Precursors

A primary method for the laboratory-scale synthesis of this compound involves the cyclization of a triazinone precursor. Specifically, 3-methyl-6-phenyl-1,2,4-triazinone is reacted with hydrazine (B178648) hydrate (B1144303) in the presence of an acid catalyst. This reaction proceeds through a two-step mechanism. Initially, a hydrazone intermediate is formed by the reaction of hydrazine hydrate with the triazinone, where the carbonyl oxygen is substituted by a hydrazine group. Subsequently, under acidic conditions, this intermediate undergoes intramolecular cyclization, which involves the elimination of a water molecule to form the stable 1,2,4,5-tetrazine (B1199680) ring. The structure of the hydrazone intermediate has been confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Parameter Condition
Precursor 3-methyl-6-phenyl-1,2,4-triazinone
Reagent Hydrazine hydrate
Catalyst Acid (e.g., H₂SO₄ or HCl)
Solvent Ethanol/water mixture
Temperature Reflux
Typical Yield 50-70%

Condensation and Oxidation Pathways (e.g., Pinner Synthesis)

The Pinner synthesis is a historic and fundamental method for preparing 1,2,4,5-tetrazines. nih.gov The traditional Pinner reaction involves the condensation of imidoesters with hydrazine to produce a dihydrotetrazine intermediate, which is then oxidized to yield the final tetrazine. nih.gov A more direct, one-pot variation, often referred to as a "Pinner-like" reaction, utilizes nitriles and hydrazine directly. nih.govnih.gov In the context of synthesizing this compound, this would involve the reaction of benzonitrile (B105546) and acetonitrile (B52724) with hydrazine.

The mechanism is thought to begin with the nucleophilic attack of hydrazine on the nitrile to form an amidrazone. nih.gov The addition of Lewis acid catalysts, such as nickel or zinc triflate, can promote this reaction, especially for less reactive alkyl nitriles. nih.gov The resulting dihydrotetrazine is then oxidized, often using agents like sodium nitrite (B80452) in an acidic environment, to form the aromatic tetrazine ring. mdpi.com Sulfur-mediated "Pinner-like" reactions have also been employed, particularly for aromatic tetrazines. nih.gov

Imidoyl Chloride Condensation Methods

For the synthesis of unsymmetrically substituted tetrazines, the imidoyl chloride condensation method offers a selective approach. mdpi.comresearchgate.net This strategy involves the preparation of N,N'-diacylhydrazines, which are then converted to 1,2-dichloromethylene hydrazines by treatment with phosphorus pentachloride (PCl₅). nih.govresearchgate.net These intermediates are then condensed with hydrazine, followed by an oxidation step to yield the unsymmetrical tetrazine. nih.gov This method allows for the controlled introduction of different substituents onto the tetrazine core. For this compound, this would entail a multi-step process starting from the appropriate acylhydrazines.

Ethyl Diazoacetate Dimerization Pathways

The construction of the 1,2,4,5-tetrazine ring can also be achieved through the dimerization of ethyl diazoacetate. mdpi.comresearchgate.net This process begins with the treatment of ethyl diazoacetate with sodium hydroxide, leading to the formation of the disodium (B8443419) salt of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. orgsyn.org This salt is then neutralized to the dicarboxylic acid. orgsyn.org Subsequent conversion to the acid chloride using thionyl chloride, followed by esterification (for example, with methanol (B129727) to form the dimethyl ester) and oxidation, yields the 1,2,4,5-tetrazine-3,6-dicarboxylate. mdpi.comorgsyn.org While this method primarily produces dicarboxylate-substituted tetrazines, further chemical modifications would be necessary to arrive at this compound.

Thiocarbohydrazide-Based Synthesis Strategies

Thiocarbohydrazide (B147625) serves as a versatile starting material for the synthesis of certain tetrazine derivatives. mdpi.comsapub.org One reported method involves the reaction of thiocarbohydrazide with various substituted benzaldehydes to form 6-aryl-1,2,4,5-tetrahydrotetrazine-3-thiones via a condensation reaction. researchgate.net These intermediates can then be oxidized, for instance with hydrogen peroxide, to yield 6-aryl-1,2,4,5-tetrazine-3-thiones. researchgate.net To synthesize this compound, this route would require the use of a precursor that can introduce the methyl group at the 3-position and subsequent removal of the thione group. Another approach involves reacting hydrazinecarbothiohydrazide with methyl iodide, followed by treatment with trimethyl orthoacetate and oxidation to produce 3-methyl-6-(methylthio)-1,2,4,5-tetrazine. mdpi.com

Functionalization and Diversification of the this compound Scaffold

The functionalization and diversification of the this compound scaffold are crucial for tailoring its properties for various applications. rsc.org A key strategy for achieving this is through cross-coupling reactions, which allow for the introduction of a wide range of substituents.

One of the most effective methods for functionalizing the tetrazine core is the Sonogashira cross-coupling reaction. rsc.orgresearchgate.net This palladium-catalyzed reaction enables the coupling of a halogenated tetrazine with a terminal alkyne. rsc.org For instance, 3-bromo-6-phenyl-1,2,4,5-tetrazine (B3261920) can be reacted with various terminal alkynes in the presence of a palladium catalyst (like Pd(PPh₃)₄), a copper(I) co-catalyst (CuI), and a base (such as triethylamine) to yield asymmetrically substituted alkynyltetrazines. rsc.org These alkynyl products can then serve as versatile intermediates for further transformations, such as hydrogenation to produce alkyl-substituted tetrazines. rsc.orgresearchgate.net This approach has been successfully used to synthesize a variety of 3-alkyl-6-phenyl-1,2,4,5-tetrazines. rsc.org

Reaction Type Reagents Catalyst System Product Type
Sonogashira Coupling 3-bromo-6-phenyl-1,2,4,5-tetrazine, Terminal alkynePd(PPh₃)₄, CuI, Et₃N3-alkynyl-6-phenyl-1,2,4,5-tetrazine

The ability to introduce diverse functional groups onto the this compound scaffold through such synthetic strategies significantly expands its utility in areas like bioorthogonal chemistry and materials science. rsc.orgnih.gov

Considerations for Scalability and Efficiency in Academic Synthesis of this compound

While numerous methods exist for the synthesis of tetrazines, their scalability and efficiency are critical considerations for their widespread use in academic research. The laboratory-scale synthesis of this compound often involves the cyclization of a 3-methyl-6-phenyl-1,2,4-triazinone precursor with hydrazine hydrate under acidic conditions, with yields typically in the range of 50-70% after purification.

To improve the efficiency and scalability of unsymmetrical tetrazine synthesis, organocatalytic approaches have been developed. The de novo formation of tetrazines from nitriles and hydrazine hydrate can be catalyzed by a variety of thiol-containing catalysts, including peptides. This methodology allows for the gram-scale synthesis of various unsymmetrical tetrazines with satisfactory yields.

For industrial-scale production, continuous flow reactors offer significant advantages in terms of efficiency, consistency, and safety. While a detailed exploration of industrial synthesis is beyond the scope of this article, the principles of optimizing reaction parameters such as temperature, residence time, and reagent stoichiometry in a flow system are key to achieving high-throughput production.

In an academic setting, the choice of synthetic route will often depend on the availability of starting materials, the desired scale of the reaction, and the need for specific functional group tolerance. The development of more efficient and scalable one-pot procedures, such as those starting from carboxylic esters or employing organocatalysis, represents a significant step forward in making these valuable compounds more accessible to the broader scientific community. uzh.ch

Reaction Mechanisms and Reactivity Profiles of 3 Methyl 6 Phenyl 1,2,4,5 Tetrazine

Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions of 3-Methyl-6-Phenyl-1,2,4,5-Tetrazine

The IEDDA reaction is a powerful tool in organic synthesis and bioconjugation, characterized by the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), with an electron-rich dienophile. rsc.org The reaction kinetics are primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. rsc.org For this compound, the electron-withdrawing phenyl group and the electron-donating methyl group create an electronic imbalance that influences its reactivity and regioselectivity in these cycloadditions.

Reaction with Strained Dienophiles (e.g., Trans-Cyclooctenes, Norbornenes, Cyclooctynes, Cyclopropenes)

The IEDDA reaction of 1,2,4,5-tetrazines is particularly rapid with strained alkenes and alkynes, where the release of ring strain in the transition state contributes to a lower activation energy. rsc.org This has made this compound and its derivatives valuable reagents in bioorthogonal chemistry for the labeling of biomolecules. nih.govresearchgate.net

Trans-Cyclooctenes (TCOs): TCOs are highly reactive dienophiles in IEDDA reactions due to their significant ring strain. The reaction of this compound with TCO derivatives is exceptionally fast, proceeding via a [4+2] cycloaddition followed by the retro-Diels-Alder elimination of dinitrogen gas to yield a stable dihydropyridazine (B8628806) product. nih.govscilit.com While specific kinetic data for the parent this compound is not always isolated in literature, studies on closely related systems demonstrate the rapid nature of this ligation. For instance, the reaction of a tetrazine-modified oligonucleotide with a trans-cyclooctenol (TCO-OH) resulted in the expected 1:1 adduct, highlighting the clean and efficient nature of this reaction. rsc.org

Norbornenes: Norbornene and its derivatives are also effective dienophiles for IEDDA reactions with tetrazines. nih.gov The reactivity of norbornenes can be tuned by substituents, with studies showing that exo-substituted norbornenes tend to react faster than their endo counterparts. nih.gov Kinetic studies on various tetrazines with norbornene derivatives have shown that the reaction rates are generally lower than those with TCOs but still significant. nih.gov For example, the reaction of 3,6-diphenyl-1,2,4,5-tetrazine (B188303) with norbornene has a rate constant of 8.5 x 10⁻³ M⁻¹s⁻¹, indicating a much slower reaction compared to those with strained alkynes. nih.gov Interestingly, under certain conditions with an excess of this compound, a 1:2 adduct with a norbornene derivative has been observed and characterized, suggesting a more complex reactivity landscape than a simple 1:1 cycloaddition. rsc.org

Cyclooctynes: Strained alkynes, such as cyclooctynes, are also excellent dienophiles in IEDDA reactions with tetrazines. These reactions proceed directly to the aromatic pyridazine (B1198779) product. rsc.org The reactivity of cyclooctynes is also dependent on their ring strain. rsc.org

Cyclopropenes: Cyclopropenes are small, highly strained dienophiles that react rapidly with tetrazines. dicp.ac.cn Quantum mechanical simulations of the reaction between this compound and various 1-methyl-3-substituted cyclopropenes have been conducted to understand the reactivity patterns. These studies reveal that the distortion energy required for the cyclopropene (B1174273) to reach the transition state geometry is significantly lower than for acyclic alkenes, which contributes to the accelerated reaction rate. morressier.com The substituents on the cyclopropene ring have a notable impact on the reaction rates. morressier.com

Below is a table summarizing the reactivity of this compound with various strained dienophiles.

Dienophile ClassGeneral ReactivityFactors Influencing Reactivity
Trans-Cyclooctenes Exceptionally fastHigh ring strain of the dienophile. nih.gov
Norbornenes Moderate to fastSubstituent effects on the norbornene ring, with exo being generally faster than endo. nih.gov Potential for complex adduct formation. rsc.org
Cyclooctynes FastHigh degree of ring strain. rsc.org
Cyclopropenes FastHigh ring strain and low distortion energy required for the transition state. morressier.com

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

Direct IEDDA reactions of this compound with aldehydes and ketones are not the primary reaction pathway. Instead, the reaction proceeds through the in situ formation of enamines from the corresponding aldehydes or ketones. morressier.comnih.gov These electron-rich enamines then act as the dienophile in a formal [4+2] cycloaddition across the nitrogen atoms (N1/N4) of the tetrazine ring. This is followed by a retro [4+2] cycloaddition with the elimination of a nitrile, ultimately leading to the formation of a 1,2,4-triazine (B1199460) derivative. nih.gov This reaction pathway is highly dependent on the solvent, with specific solvents promoting this N1/N4 cycloaddition over the more conventional C3/C6 cycloaddition. dicp.ac.cnnih.gov

Reactivity with Alkynes and Ynamines

Alkynes: While strained alkynes are highly reactive, unactivated terminal and internal alkynes generally exhibit lower reactivity towards 1,2,4,5-tetrazines, often requiring elevated temperatures. nih.gov However, Sonogashira-type cross-coupling reactions have been successfully employed to synthesize 3-alkynyl-6-methyl-1,2,4,5-tetrazines, including 3-methyl-6-(phenylethynyl)-1,2,4,5-tetrazine, from the corresponding 3-bromo-6-methyl-1,2,4,5-tetrazine. rsc.orgresearchgate.net These alkynyl-tetrazines can then serve as intermediates for further synthetic transformations. rsc.orgresearchgate.net

Ynamines: Ynamines are highly electron-rich dienophiles and react readily with 1,2,4,5-tetrazines. Studies on the reaction of 4,6-diphenyl-1,2,3,5-tetrazine with ynamines have shown that the reaction is fast, leading to the corresponding pyrimidine (B1678525) products. nih.gov While direct kinetic data for this compound with ynamines is scarce, the high reactivity of ynamines suggests they are effective reaction partners.

Regioselectivity in IEDDA Reactions of Unsymmetrical 1,2,4,5-Tetrazines

The unsymmetrical nature of this compound, with a methyl group at the 3-position and a phenyl group at the 6-position, leads to questions of regioselectivity in its IEDDA reactions.

The regioselectivity of IEDDA reactions with unsymmetrical tetrazines is influenced by both steric and electronic factors. rsc.org Electronically, the substituents on the tetrazine ring polarize the diene system. For example, in N-acyl-6-amino-3-(methylthio)-1,2,4,5-tetrazines, the methylthio group stabilizes a partial negative charge at the C-3 position, while the N-acylamino group stabilizes a partial positive charge at the C-6 position, directing the regiochemical outcome of the cycloaddition. nih.gov For this compound, the interplay between the electron-donating methyl group and the electron-withdrawing phenyl group will dictate the preferred orientation of the incoming dienophile. Generally, the most electron-rich atom of the dienophile will preferentially bond to the more electron-deficient carbon of the tetrazine. nih.gov Steric hindrance between the substituents on the tetrazine and the dienophile can also play a significant role in determining the major regioisomer.

A remarkable feature of the reactivity of 1,2,4,5-tetrazines is the ability of the solvent to completely switch the cycloaddition mode. While typical IEDDA reactions occur across the C3 and C6 positions of the tetrazine ring, the use of the highly hydrogen-bonding solvent hexafluoroisopropanol (HFIP) can promote an unprecedented formal [4+2] cycloaddition across the N1 and N4 nitrogen atoms when reacting with enamines. dicp.ac.cnnih.gov This change in reaction mode is attributed to the ability of HFIP to form strong hydrogen bonds with the tetrazine nitrogens, activating the system towards nucleophilic attack by the enamine at the N1 position. nih.gov This initial attack is followed by a series of rearrangements, including a 6π electrocyclic rearrangement, ultimately leading to a 1,2,4-triazine product. nih.gov In contrast, less acidic or non-protic solvents like methanol (B129727) or chloroform (B151607) lead to the conventional C3/C6 cycloaddition products. nih.gov This solvent-dependent switch provides a powerful method for controlling the reaction outcome and accessing different heterocyclic scaffolds from the same starting materials. dicp.ac.cnnih.gov

Kinetic Analysis and Rate Enhancement Strategies for this compound Reactions

The reaction kinetics of this compound are a critical aspect of its utility, particularly in bioorthogonal chemistry where rapid and specific reactions are paramount. The rate of the inverse-electron-demand Diels-Alder (iEDDA) reaction, the primary mode of reactivity for this compound, is influenced by several factors, including the nature of the substituents on both the tetrazine and the dienophile, as well as the inherent strain and electronic properties of the dienophile.

Impact of Substituents on Reaction Kinetics

The electronic nature of substituents on both the this compound and its dienophile partner plays a significant role in modulating the kinetics of their iEDDA reactions.

Substituents on the Tetrazine: Electron-withdrawing groups on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, which generally leads to faster reaction rates in iEDDA reactions. nih.govfao.orgrsc.orgmdpi.comencyclopedia.pubresearchgate.net This is because the primary orbital interaction in these reactions is between the HOMO (Highest Occupied Molecular Orbital) of the dienophile and the LUMO of the diene (the tetrazine). acs.org A lower LUMO energy results in a smaller energy gap between these frontier orbitals, accelerating the reaction. Conversely, electron-donating groups on the tetrazine ring would be expected to decrease the reaction rate. While most commercially available tetrazine derivatives for bioorthogonal applications are based on this compound or 3-phenyl-1,2,4,5-tetrazine, the principle of tuning reactivity through electronic modification is well-established. mdpi.comencyclopedia.pubresearchgate.netresearchgate.netbiorxiv.org For instance, replacing the phenyl group with a more electron-withdrawing group like a pyridyl group can enhance reactivity. acs.org

Substituents on the Dienophile: In contrast to the tetrazine, electron-donating substituents on the dienophile increase the rate of the iEDDA reaction. nih.govacs.org These groups raise the HOMO energy of the dienophile, again reducing the HOMO-LUMO gap and facilitating a faster cycloaddition. This principle is a cornerstone of designing highly reactive dienophiles for tetrazine ligations.

The interplay of these electronic effects allows for the fine-tuning of reaction kinetics for specific applications. A summary of the expected effects of substituents on the iEDDA reaction rate is presented in the table below.

ReactantSubstituent TypeEffect on Frontier Orbital EnergyEffect on Reaction Rate
Tetrazine (Diene)Electron-WithdrawingLowers LUMOIncreases
Tetrazine (Diene)Electron-DonatingRaises LUMODecreases
DienophileElectron-DonatingRaises HOMOIncreases
DienophileElectron-WithdrawingLowers HOMODecreases
Role of Dienophile Strain and Electrophilicity in Reaction Rates

Beyond electronic effects, the geometric and energetic properties of the dienophile, specifically its ring strain and electrophilicity, are dominant factors in determining the reaction rate with this compound.

Dienophile Strain: The use of strained dienophiles is a key strategy for achieving exceptionally fast reaction rates in tetrazine ligations. rsc.orgnih.govub.eduru.nl Strained alkenes and alkynes, such as trans-cyclooctenes (TCOs), norbornenes, and cyclopropenes, possess high ground-state energies due to bond angle distortion. nih.govnih.gov This pre-distortion of the dienophile towards the geometry of the Diels-Alder transition state significantly lowers the activation energy of the reaction, leading to dramatic rate enhancements. fao.orguni-muenchen.de The increase in reaction rate generally correlates with the degree of ring strain in the dienophile. ub.edu For example, the reaction of tetrazines with trans-cyclooctene (B1233481) is significantly faster than with its less strained cis-isomer. acs.org

Dienophile Electrophilicity: While iEDDA reactions are typically favored by electron-rich dienophiles, the electrophilicity of the dienophile can also influence reactivity, particularly in competitive reaction pathways. In some cases, highly electrophilic dienophiles can participate in alternative reactions with tetrazines. However, for the desired iEDDA cycloaddition, dienophiles with higher HOMO energies (i.e., less electrophilic and more nucleophilic) are generally more reactive. nih.govacs.org

The following table provides a qualitative comparison of the reactivity of different classes of dienophiles with tetrazines, highlighting the importance of ring strain.

Dienophile ClassKey FeatureRelative Reaction Rate with Tetrazines
trans-Cyclooctenes (TCOs)High ring strainVery High
CyclopropenesHigh ring strainHigh
NorbornenesModerate ring strainModerate to High
Unstrained AlkenesLow ring strainLow
Interfacial Reaction Kinetics and Surface Functionalization

The rapid and specific nature of the iEDDA reaction with this compound has led to its widespread use in the functionalization of surfaces and biomolecules in complex environments. rsc.org

The kinetics of these reactions at interfaces, such as on the surface of living cells or synthetic materials, can differ from those in bulk solution. uni-muenchen.de Factors such as diffusion control, steric hindrance from the surrounding environment, and the local concentration of reactants can all influence the observed reaction rate. uni-muenchen.de For instance, when labeling proteins on a cell surface, the accessibility of the tetrazine and its dienophile partner can be a limiting factor. uni-muenchen.de

Despite these potential challenges, tetrazine ligations have been successfully employed for the efficient remodeling of bacterial cell surfaces and the site-specific labeling of proteins. ru.nlnih.gov The reaction's high efficiency and bioorthogonality allow for the functionalization of surfaces even at low concentrations of reactants. acs.org The kinetics of these surface-based reactions can be monitored using techniques like UV-Vis spectroscopy and fluorescence correlation spectroscopy (FCS) to determine second-order rate constants. rsc.org

Alternative Reactivity Pathways of this compound

While the iEDDA reaction is the most prominent and widely utilized reaction of this compound, it can also undergo other chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation and Reduction Chemistry

The tetrazine ring is susceptible to both oxidation and reduction, leading to different classes of products.

Oxidation: The oxidation of this compound can lead to the formation of the corresponding oxo-tetrazine derivatives. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to effect this transformation.

Reduction: Reduction of the tetrazine ring typically yields the corresponding hydrazine (B178648) derivatives. Electrochemical studies have also been performed on substituted tetrazines, providing insights into their reduction potentials. biorxiv.org The reduction of the tetrazine can also be a competing pathway in certain reaction cascades. researchgate.netrsc.org

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov This reactivity provides a valuable route for the synthesis of unsymmetrically substituted tetrazines, which can be challenging to prepare through traditional condensation methods. mdpi.comencyclopedia.pubnih.gov

By starting with a tetrazine bearing a suitable leaving group, such as a halogen or a thioether, a variety of nucleophiles can be introduced onto the tetrazine core. mdpi.comencyclopedia.pubresearchgate.netnih.gov For example, 3,6-dichlorotetrazine can undergo sequential nucleophilic substitution with different amines to produce unsymmetrical products. mdpi.comencyclopedia.pubresearchgate.netnih.gov Similarly, thioether-substituted tetrazines are versatile intermediates for cross-coupling reactions. mdpi.comencyclopedia.pubnih.gov

This nucleophilic substitution chemistry has been developed into a dynamic covalent reaction, termed SNTz, allowing for the reversible exchange of substituents on the tetrazine ring with nucleophiles like phenols and alkyl thiols. researchgate.netnih.govresearchgate.net This dynamic nature opens up possibilities for creating responsive materials and complex molecular architectures. researchgate.netnih.govresearchgate.net

Cascade Reactions Involving this compound (e.g., Triple Aryne-Tetrazine Reaction)

The reactivity of this compound extends to complex cascade reactions, most notably the triple aryne-tetrazine (TAT) reaction. rsc.orgnih.gov This multistep process involves the reaction of a tetrazine with three equivalents of an aryne, such as benzyne, leading to the rapid formation of polyaromatic heterocycles. nih.gov The reaction proceeds through a series of distinct reactivity modes in a single operation, showcasing the versatility of both the tetrazine core and the aryne intermediates. rsc.orgnih.gov

Experimental and computational studies have been instrumental in elucidating the intricate mechanism of the TAT reaction. rsc.orgrsc.org The process is initiated by a [4+2] cycloaddition between the tetrazine and the first aryne equivalent. This is followed by a retro-Diels-Alder reaction, which results in the loss of dinitrogen (N₂) and the formation of a phthalazine (B143731) intermediate. nih.gov The subsequent steps involve further additions of aryne molecules, engaging in different types of reactions, including nucleophilic addition and another cycloaddition. rsc.orgnih.gov

A key aspect of the cascade is the role of the substituents on the tetrazine ring. In the case of this compound, the methyl group influences the regioselectivity and the nature of the intermediates formed. researchgate.net

Detailed Research Findings

Investigations into the triple aryne-tetrazine reaction have revealed a complex interplay of competing reaction pathways. rsc.org Density Functional Theory (DFT) calculations have been employed to compare the energetic profiles of different potential routes, such as a second Diels-Alder reaction versus a nucleophilic addition pathway for the second aryne equivalent. rsc.orgrsc.org These calculations have indicated that the nucleophilic addition is the more favorable pathway. rsc.orgrsc.org

The reaction mechanism involves several key intermediates. After the initial [4+2] cycloaddition and retro-Diels-Alder sequence to form the phthalazine, the second aryne molecule undergoes a nucleophilic attack from the nitrogen of the phthalazine. This is followed by a proton transfer step, which has been shown through crossover experiments and computational studies to be an intermolecular process, often assisted by a water molecule. rsc.org The resulting enamine-like intermediate then reacts with a third aryne equivalent. rsc.orgnih.gov This final step can proceed through either a formal [2+2] or [4+2] cycloaddition, leading to the final polycyclic aromatic product. rsc.orgnih.gov

The isolation and characterization of various intermediates and side products have been crucial in confirming the proposed mechanism. nih.gov For instance, dibenzocinnoline and a cycloaddition intermediate have been isolated from the TAT reaction. nih.govrsc.org Furthermore, the trapping of intermediates with solvents has provided valuable insights into the potential side reactions and the diverse reactivity of arynes. rsc.org The use of this compound in these studies has helped to elucidate the influence of asymmetric substitution on the reaction outcome. researchgate.net

Computational and Theoretical Investigations of 3 Methyl 6 Phenyl 1,2,4,5 Tetrazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for understanding the intricacies of 3-methyl-6-phenyl-1,2,4,5-tetrazine and its derivatives. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for studying the electronic properties and reactivity of these molecules.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of this compound and its Reactants

The electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) ring is a key determinant of its reactivity. DFT studies have been instrumental in quantifying this characteristic. The presence of four nitrogen atoms in the ring leads to a significant lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This low-lying LUMO is a hallmark of tetrazines and is central to their participation in inverse electron-demand Diels-Alder (IEDDA) reactions. nih.govrsc.org

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the interaction between the tetrazine (the diene) and its reaction partner (the dienophile). In an IEDDA reaction, the primary interaction is between the LUMO of the diene and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. nih.gov A smaller energy gap between the tetrazine's LUMO and the dienophile's HOMO corresponds to a faster reaction rate.

The substituents on the tetrazine ring play a crucial role in modulating its electronic properties. Electron-withdrawing groups attached to the 3- and 6-positions of the tetrazine ring further lower the LUMO energy, thereby increasing the rate of the IEDDA reaction. Conversely, electron-donating groups raise the LUMO energy, leading to slower reaction rates. nih.govresearchgate.net For this compound, the methyl group is a weak electron-donating group, while the phenyl group can act as either an electron-donating or electron-withdrawing group depending on its conformation and the electronic nature of any substituents on the phenyl ring itself.

Computational studies have provided valuable data on the HOMO and LUMO energies of various tetrazine derivatives, allowing for a systematic comparison of their reactivity. For instance, DFT calculations can predict how different substituents on the phenyl ring of this compound would affect its LUMO energy and, consequently, its reactivity in IEDDA reactions.

Table 1: Calculated Frontier Molecular Orbital (FMO) Energies for Selected Tetrazines and Dienophiles

CompoundHOMO (eV)LUMO (eV)
3,6-diphenyl-1,2,4,5-tetrazine (B188303)-Low
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine-Lower
trans-cyclooctene (B1233481) (TCO)High-
NorborneneHigh-

Note: This table provides a qualitative comparison based on general principles. Actual values vary depending on the computational method and basis set used.

Transition State Characterization and Activation Energy Calculations for IEDDA Reactions

DFT calculations are not only useful for understanding the ground-state electronic properties of reactants but can also be used to map out the entire reaction pathway of the IEDDA reaction. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating the activation energy (the energy difference between the reactants and the transition state).

The geometry of the transition state provides valuable information about the mechanism of the reaction. For the IEDDA reaction of a tetrazine with a dienophile, the transition state typically involves a concerted, asynchronous [4+2] cycloaddition. DFT calculations can reveal the extent of bond formation and breaking in the transition state.

Computational Prediction of Reactivity and Selectivity in Chemical Transformations

The insights gained from DFT calculations can be used to predict the reactivity and selectivity of this compound in various chemical transformations. By systematically varying the substituents on the tetrazine or the dienophile, it is possible to create computational models that can predict the outcome of a reaction before it is even attempted in the laboratory.

For example, DFT calculations can be used to predict the regioselectivity of the IEDDA reaction when an unsymmetrical dienophile is used. By comparing the activation energies for the formation of the different possible regioisomers, it is possible to predict which isomer will be the major product.

Furthermore, computational studies can guide the design of new tetrazine derivatives with tailored reactivity. For instance, if a faster reaction rate is desired, DFT calculations can be used to identify electron-withdrawing groups that will most effectively lower the LUMO energy of the tetrazine without compromising its stability. acs.org This predictive power is invaluable for the development of new bioorthogonal probes and materials.

Excited State Dynamics and Photophysical Behavior Modeling of this compound Derivatives

The unique photophysical properties of tetrazine derivatives, particularly their ability to act as fluorogenic probes, have been a major driving force for their use in bioimaging. nih.gov Computational modeling has played a crucial role in understanding the excited-state dynamics that govern these properties.

Upon absorption of light, a tetrazine molecule is promoted to an electronically excited state. The fate of this excited state determines the photophysical behavior of the molecule, including whether it will fluoresce and, if so, with what efficiency. Time-dependent DFT (TD-DFT) is a widely used computational method for studying the excited states of molecules.

TD-DFT calculations can predict the energies and characteristics of the various excited states of a tetrazine derivative. For many tetrazines, the lowest energy excited state (S1) is of nπ* character, which is typically weakly fluorescent. However, excitation to a higher-energy ππ* state can sometimes lead to fluorescence from that state if internal conversion to the S1 state is slow. researchgate.net

A key feature of many tetrazine-based fluorogenic probes is the quenching of fluorescence in the unreacted state. This quenching is often attributed to efficient non-radiative decay pathways from the excited state. Upon reaction with a dienophile, the tetrazine ring is converted to a dihydropyridazine (B8628806), which disrupts the quenching pathway and leads to a "turn-on" of fluorescence.

Computational studies can help to elucidate the mechanisms of this fluorescence quenching. For example, DFT calculations have been used to investigate the proximity of the fluorophore and the tetrazine quencher in different molecular conformations, providing insights into the efficiency of Dexter-type electron exchange, a common quenching mechanism. nih.gov

Theoretical Analysis of Aromaticity and Molecular Stability

The aromaticity of the tetrazine ring is a fundamental property that influences its stability and reactivity. While benzene (B151609) is the archetypal aromatic molecule, the introduction of four nitrogen atoms into the ring significantly alters its electronic structure. rsc.org

Various theoretical methods can be used to quantify the aromaticity of a molecule. These include methods based on magnetic criteria, such as nucleus-independent chemical shift (NICS) calculations, and methods based on geometric or electronic criteria. nih.govmdpi.com

Computational studies have shown that the parent 1,2,4,5-tetrazine is aromatic, although less so than benzene. The substitution of methyl and phenyl groups onto the tetrazine ring can further influence its aromaticity. DFT calculations of magnetic response properties have been used to compare the aromaticity of different tetrazine derivatives. rsc.org

The stability of this compound is also a critical consideration, particularly for its use in biological applications where it must be stable in aqueous media. researchgate.net Computational methods can be used to assess the thermodynamic stability of the molecule and to identify potential degradation pathways. For example, calculations can predict the susceptibility of the tetrazine ring to nucleophilic attack, which is a common degradation pathway for electron-deficient tetrazines. researchgate.net

Computational Studies on Molecular Interactions and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound can have a significant impact on its properties and reactivity. Computational methods, such as molecular mechanics and DFT, are widely used to perform conformational analysis and to study intermolecular interactions. nih.govresearchgate.net

For this compound, a key conformational variable is the torsion angle between the phenyl ring and the tetrazine ring. The planarity of the molecule can influence its packing in the solid state and its interactions with other molecules. researchgate.net DFT calculations can be used to determine the preferred conformation of the molecule and the energy barrier to rotation around the C-C bond connecting the two rings.

Computational studies can also be used to investigate the non-covalent interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. These interactions can play a crucial role in determining the solubility, stability, and biological activity of the compound.

Future Directions and Emerging Research Avenues for 3 Methyl 6 Phenyl 1,2,4,5 Tetrazine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of tetrazines, known as the Pinner synthesis, involves the condensation of nitriles with hydrazine (B178648) followed by oxidation. nih.gov This method is often limited to aromatic tetrazines and can be inefficient for producing asymmetrically substituted or functionalized alkyl tetrazines. nih.govresearchgate.netrsc.org Recognizing these limitations, researchers are actively developing more efficient, versatile, and sustainable synthetic methodologies applicable to 3-methyl-6-phenyl-1,2,4,5-tetrazine and its derivatives.

A significant advancement is the development of one-pot synthesis strategies. For instance, a Lewis acid-catalyzed method using nickel or zinc salts can activate alkyl nitriles for reaction with hydrazine, enabling the synthesis of unsymmetrical tetrazines in moderate to good yields. nih.gov Another approach involves an organocatalytic method using a thiol catalyst, which reacts with nitriles to form thioimidate esters in situ, leading to the desired tetrazine after reaction with hydrazine and oxidation. acs.org Researchers have also reported a facile, metal-free synthesis of 3-monosubstituted unsymmetrical 1,2,4,5-tetrazines where dichloromethane (B109758) (DCM) surprisingly acts as a novel reagent in the tetrazine ring formation. nih.gov

To overcome the challenges of synthesizing asymmetrically disubstituted tetrazines, efficient routes based on cross-coupling reactions have been developed. researchgate.netrsc.org One such method is the Sonogashira coupling of a halogenated tetrazine precursor, such as 3-bromo-6-phenyl-1,2,4,5-tetrazine (B3261920), with terminal alkynes. researchgate.netrsc.org This strategy has been optimized to produce various asymmetrical tetrazines, including unnatural amino acids bearing the tetrazine moiety. rsc.orgchemrxiv.org

Furthermore, to improve efficiency, scalability, and purification, solid-phase synthesis of s-tetrazines is being explored. acs.org This approach simplifies the isolation process, requiring only a single final purification step and avoiding the complex mixtures often encountered in solution-phase synthesis. acs.org For industrial-scale production, continuous flow reactors are being employed to enhance consistency and efficiency compared to laboratory-scale batch processes.

Exploration of Unconventional Reactivity Modes and Mechanistic Discoveries

While the iEDDA reaction of tetrazines with strained alkenes is their most well-known feature, research is uncovering unconventional reactivity patterns that expand their synthetic and functional utility. A notable discovery is the acid-catalyzed rearrangement of certain cyclic tetrazines into cyclic hydrazones. acs.orgacs.org Mechanistic and computational studies suggest this transformation proceeds through the dimerization of an azomethine imine intermediate to form the tetrazine, which then rearranges under acidic conditions. acs.orgacs.org This nitrogen-atom transfer capability represents a novel approach to synthesizing N-N bonds in heterocycles. acs.org

The reactivity of tetrazine isomers is also a subject of investigation. While 1,2,4,5-tetrazines (like this compound) are known for their superb reactivity with strained alkenes, the isomeric 1,2,3,5-tetrazines exhibit remarkable and specific reactivity towards amidines. nih.gov This distinct reactivity profile highlights the potential for developing highly selective and orthogonal ligation strategies by choosing the appropriate tetrazine isomer. nih.gov

Researchers are also exploring the functional consequences of tetrazine reactivity. For example, the significant electronic reorganization that occurs during the ligation reaction can be harnessed to design "turn-on" or switchable fluorescent probes. rsc.org In these systems, the initial tetrazine quenches fluorescence, which is then restored or enhanced upon reaction, providing a clear signal for imaging and sensing applications. rsc.org

Advanced Computational Modeling for Rational Design of this compound Reactivity

The rational design of tetrazines with tailored properties is increasingly driven by advanced computational chemistry. rsc.org Simple predictive models, such as the Hammett equation, have proven insufficient for accurately forecasting the reactivity of substituted phenyltetrazines, necessitating more sophisticated approaches like Density Functional Theory (DFT). nih.gov DFT calculations allow for the investigation of electronic properties and reaction energetics, providing crucial insights into reactivity. nih.govrsc.org

A key challenge in tetrazine design is balancing high reactivity towards dienophiles with stability against degradation by biological nucleophiles. rsc.orgrsc.org Computational screening of tetrazine derivatives has been employed to identify structural features that optimize this balance. rsc.org For instance, the distortion/interaction model has revealed that the enhanced reactivity of certain tetrazines, like 2-pyridyl-tetrazine, is not solely due to electron-withdrawing effects as predicted by Frontier Molecular Orbital (FMO) theory. acs.orgresearchgate.net Instead, intramolecular repulsion between adjacent nitrogen atoms causes a distortion of the tetrazine ring, which pre-pays some of the energy required to reach the transition state of the cycloaddition reaction, thereby accelerating it without compromising stability. acs.orgresearchgate.net

Computational methods are also used to calculate and correlate specific parameters with reactivity. DFT-based descriptors such as electronic chemical potential, electrophilicity, and LUMO+1 energies have been successfully correlated with reaction rates. nih.govnih.gov These calculations can predict how different substituents on the phenyl ring of a compound like this compound will modulate its reactivity, guiding the synthesis of new derivatives with desired kinetics. nih.gov Furthermore, time-dependent DFT (TD-DFT) is used to understand and predict the photophysical properties of tetrazines, aiding in the design of novel fluorogenic probes and photochromic materials. acs.org

Integration with New Research Platforms and High-Throughput Methodologies

The unique properties of this compound and its derivatives are enabling their integration into advanced, high-throughput research platforms. Tetrazine ligation has become an indispensable tool in chemical proteomics for its speed and selectivity, allowing for efficient protein labeling, live-cell imaging, and small-molecule target identification in complex biological systems. nih.gov

A particularly promising area is pretargeted nuclear imaging, such as Positron Emission Tomography (PET). acs.orgnih.gov In this two-step approach, a tetrazine-modified targeting agent (like an antibody) is administered first, followed by a small, radiolabeled dienophile that rapidly reacts with the tetrazine at the target site. This strategy enhances imaging contrast and reduces the patient's radiation dose. nih.gov The development of novel tetrazine scaffolds, such as triazolyl-tetrazines, is further improving the in vivo performance of these probes by offering an optimal balance of high reactivity and physiological stability. acs.org

The advancement of synthetic methods, particularly solid-phase synthesis, is crucial for enabling high-throughput screening of tetrazine libraries. acs.org By synthesizing and screening derivatives in parallel, researchers can rapidly identify candidates with optimal properties for specific biological applications. nih.gov This integration of efficient synthesis with high-throughput evaluation accelerates the discovery and optimization of next-generation bioorthogonal tools for a wide array of applications, from basic research to clinical diagnostics. rsc.orgnih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 3-methyl-6-phenyl-1,2,4,5-tetrazine and its derivatives?

The synthesis typically involves Sonogashira cross-coupling reactions for introducing alkyl or aryl substituents. For example, 3-bromo-6-methyl-1,2,4,5-tetrazine can react with terminal alkynes under palladium catalysis (Pd(PPh₃)₄, CuI, and Et₃N) to yield asymmetric alkyltetrazines in moderate to high yields (e.g., 36–63% for ethynyl derivatives) . Purification via silica gel chromatography is standard, with dichloromethane as a common solvent . NMR (¹H, ¹³C) and HRMS are critical for structural validation .

Q. How is this compound characterized experimentally?

Characterization includes:

  • NMR spectroscopy : Distinct aromatic proton signals (δ 8.6–10.1 ppm for tetrazine ring protons) and methyl/phenyl group resonances .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 218.25 for the parent compound) .
  • Thermal analysis : DSC and TGA assess decomposition kinetics (e.g., activation energy calculations via Ozawa or Kissinger methods) .

Q. What are the primary applications of this tetrazine in chemical biology?

It serves as a bioorthogonal handle for inverse electron-demand Diels-Alder (iDA) reactions with trans-cyclooctene (TCO), enabling live-cell imaging. Its fluorogenic properties (quenching via tetrazine-dye conjugation) are exploited in super-resolution microscopy .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of iDA reactions involving this compound?

  • Catalyst screening : Pyrrolidine and morpholine enhance regioselectivity (89–95% yield in CH₂Cl₂ or MeCN) by stabilizing transition states via secondary amine coordination .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) improve yields with proline catalysts, while aqueous mixtures reduce selectivity (45% yield with by-products) .
  • Substrate scope : Aldehydes react faster than ketones (30 min vs. 15 min for diethylamine-catalyzed reactions) .
CatalystSolventYield (%)Reaction TimeReference
PyrrolidineCH₂Cl₂955 min
MorpholineMeCN895 min
ProlineDMSO8530 min

Q. What strategies mitigate decomposition of mono-substituted tetrazines during reactions?

  • Acid suppression : Avoid protic solvents (e.g., water) to prevent methylene group protonation, which accelerates degradation .
  • Low-temperature reactions : Perform iDA reactions at 0–25°C to stabilize the tetrazine core .
  • In situ monitoring : Use HPLC or LC-MS to detect decomposition intermediates (e.g., phthalazine) and adjust conditions dynamically .

Q. How does the choice between 3-methyl-6-phenyl-tetrazine (Me-Tet) and 3-phenyl-tetrazine (H-Tet) affect bioorthogonal labeling?

  • Reactivity : H-Tet reacts 30× faster with TCO (k₂ ≈ 2000 M⁻¹s⁻¹) due to higher electron deficiency but is less stable in aqueous media .
  • Fluorogenicity : Me-Tet conjugates exhibit better fluorescence quenching (e.g., Rhodamine 6G quantum yield drops from 0.95 to <0.1 post-reaction) .
  • Applications : Use H-Tet for rapid labeling in low-concentration protein tagging and Me-Tet for long-term imaging in live cells .

Q. What mechanistic insights explain unexpected 1:2 stoichiometry in norbornene–tetrazine reactions?

DFT calculations suggest a two-step pathway: initial iDA cycloaddition forms a pyridazine intermediate, followed by hydrazone formation via norbornene ring-opening. HPLC and ¹H NMR confirm hydrazone adducts (e.g., compound 12, m/z 443.1 Da) as major products .

Contradictions and Data Gaps

Q. Why do some iDA reactions with 3-methyl-6-phenyl-tetrazine fail to produce cycloadducts despite optimized conditions?

Contradictory reports attribute this to:

  • Substrate steric effects : Bulky dienophiles (e.g., dinaphthyne) favor dinaphthocinnoline side products over cycloadducts .
  • Solvent polarity : Non-polar solvents (e.g., pentane) reduce tetrazine solubility, leading to incomplete reactions .

Q. How can computational methods predict the regioselectivity of tetrazine-based reactions?

  • Frontier molecular orbital (FMO) analysis : Calculate LUMO(tetrazine)-HOMO(dienophile) interactions to identify favored transition states .
  • DFT modeling : Simulate reaction pathways (e.g., B3LYP/6-31G*) to validate hydrazone formation in norbornene systems .

Methodological Recommendations

Designing experiments for metal coordination studies with 3-methyl-6-phenyl-tetrazine:

  • Ligand synthesis : React with Cu(II) salts (e.g., CuSO₄·6H₂O) under solvothermal conditions to form coordination polymers .
  • Characterization : Use X-ray crystallography to resolve structures (e.g., helical-chain Cu(II) complexes) and SQUID magnetometry for magnetic property analysis .

Analyzing fluorogenic probe performance in super-resolution microscopy:

  • Quantum yield measurements : Compare tetrazine-dye conjugates (e.g., BODIPY-Me-Tet) before/after TCO reaction using Rhodamine 6G as a standard .
  • Acid sensitivity tests : Monitor hypsochromic shifts in emission (e.g., 5b, 5d) under acidic conditions to assess environmental responsiveness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.